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Compound of Interest

Compound Name: Enalapril Diketopiperazine

Cat. No.: B127858

These application notes provide detailed methodologies for the identification and
characterization of Enalapril Diketopiperazine (DKP), a primary degradation product of the
angiotensin-converting enzyme (ACE) inhibitor, Enalapril. The following protocols are intended
for researchers, scientists, and drug development professionals.

Enalapril is susceptible to intramolecular cyclization, particularly in the solid state and under
certain pH conditions, to form its diketopiperazine derivative.[1][2] Monitoring and controlling
the presence of this impurity is crucial for ensuring the safety and efficacy of Enalapril-
containing pharmaceutical products. The spectroscopic techniques outlined below are powerful
tools for the identification and quantification of Enalapril DKP.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying functional groups and molecular
interactions. It can be used to monitor the solid-state conversion of Enalapril to its DKP
derivative by observing changes in the vibrational frequencies of specific bonds.[3][4]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

e Sample Preparation:
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o Place a small amount (typically a few milligrams) of the solid sample (Enalapril, Enalapril
DKP reference standard, or the test sample) directly onto the ATR crystal.

o Ensure uniform and firm contact between the sample and the crystal using the press arm.

e Instrument Parameters:
o Spectrometer: A benchtop FTIR spectrometer equipped with an ATR accessory.
o Scan Range: 4000 - 400 cm~1
o Resolution: 4 cmt
o Number of Scans: 32 (co-added to improve signal-to-noise ratio)

o Background: Collect a background spectrum of the clean, empty ATR crystal before
running the sample.

o Data Analysis:
o Collect the spectrum of the sample.

o Identify characteristic absorption bands for Enalapril and Enalapril DKP. The formation of
the DKP involves the loss of the primary amine and carboxylic acid groups and the
formation of two amide groups within a cyclic structure. This results in significant changes
in the IR spectrum, particularly in the C=0 stretching region.

Quantitative Data Summary
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Characteristic
Compound Functional Group Wavenumber Reference
(cm™)

Carboxylic Acid C=0

Enalapril Maleate ~1740 [3]
Stretch
Amine N-H Bend ~1578 [3]
] Amide C=0 Stretch Shifted from original
Enalapril DKP ] )
(cyclic) ester/acid peaks

Absence of Carboxylic  Absence of broad

Acid OH stretch band ~3000
Absence of Primary Absence of peaks
Amine N-H stretch ~3300-3400

Note: Specific peak positions may vary slightly depending on the sample matrix and instrument.

Mass Spectrometry (MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and
selective method for the identification and quantification of Enalapril and its degradation

products in complex matrices.[5]

Experimental Protocol: LC-MS/MS

e Sample Preparation:

o Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol/water

mixture).

o Perform serial dilutions to achieve a concentration within the calibrated range of the

instrument.

o For plasma samples, a protein precipitation or solid-phase extraction step is typically

required.[5]
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e Liquid Chromatography (LC) Conditions:
o Column: C18 column (e.g., 100 x 4.6 mm, 3.5 pum).[6]

o Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in
methanol (B).[5]

o Flow Rate: 0.5 mL/min.[5]
o Injection Volume: 5-10 pL.
e Mass Spectrometry (MS) Conditions:
o lonization Source: Electrospray lonization (ESI) in positive mode.[5]
o Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
o Precursor lon ([M+H]*): Scan for the protonated molecules of Enalapril and Enalapril DKP.

o Product lons: Fragment the precursor ions and monitor for specific product ions.

Quantitative Data Summary

Precursor

Molecular Molecular Product
Compound . lon (m/z) Reference
Formula Weight lon(s) (m/z)
[M+H]*
Enalapril C20H28N20s5 376.45 377.2 234.2 [5]
Enalaprilat C18H24N20s5 348.39 349.1 206.1 [5]
To be
Enalapril 359.4 determined
C20H26N204 358.43 ) [718]
DKP (calculated) experimentall
y

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of molecules. *H
NMR is particularly useful for identifying and quantifying Enalapril and its DKP derivative by
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analyzing the chemical shifts and coupling constants of their protons.[9]

Experimental Protocol: *H NMR

e Sample Preparation:

o Accurately weigh and dissolve the sample (5-10 mg) in a suitable deuterated solvent (e.g.,
D20, CDCIs, or DMSO-ds) in an NMR tube.[9][10]

o Add a known amount of an internal standard (e.g., maleic acid or L-leucine) for
guantification.[9]

e Instrument Parameters:
o Spectrometer: 400 MHz or higher NMR spectrometer.
o Solvent: D20 (Deuterium Oxide).[9]
o Reference: Internal standard signal (e.g., L-leucine at a specific ppm).[9]
o Acquisition: Standard *H NMR pulse sequence.
o Data Analysis:

o Integrate the signals corresponding to specific protons of Enalapril, Enalapril DKP, and the
internal standard.

o The formation of the DKP ring will cause significant changes in the chemical shifts of the
protons adjacent to the newly formed amide bonds.

Quantitative Data Summary
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Proton Expected Chemical
Compound . ) Reference
Environment Shift (ppm)
) Protons of the ethyl Specific shifts for -
Enalapril [9]

ester group

CHz2- and -CHs

Protons on the proline o
) Characteristic pattern
ring

[9]

] Protons adjacent to
Enalapril DKP )
new amide bonds

Shifted compared to

Enalapril

Disappearance of
Absence of ethyl ester o
. characteristic ester
signals _
signals

Note: Specific chemical shifts are highly dependent on the solvent and reference standard

used.

UV-Vis Spectroscopy

While UV-Vis spectroscopy is less specific than the other techniques, it can be used for the
quantitative analysis of Enalapril and its degradation products when coupled with a separation
technique like High-Performance Liquid Chromatography (HPLC).[6][11]

Experimental Protocol: HPLC-UV

o Sample Preparation:

o Prepare solutions of the sample in the mobile phase, similar to the LC-MS/MS protocol.

e HPLC Conditions:

[¢]

[¢]

Flow Rate: 1.0 mL/min.

[e]

Column: C18 (e.g., 100 x 4.6 mm, 3.5 um).[6]

Mobile Phase: A mixture of phosphate buffer (pH 2.2) and ethanol (e.g., 70:30 v/v).[6]
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o Detector Wavelength: Typically set at a wavelength where both Enalapril and its DKP
show significant absorbance (e.g., 215 nm).[11]

o Data Analysis:
o Identify the retention times of Enalapril and Enalapril DKP by running reference standards.

o Quantify the amount of each compound by integrating the area under the corresponding
chromatographic peak.

Retention Time

Compound . Amax (nm) Reference
(min)

] Dependent on HPLC )
Enalapril Maleate B ~207 (in water) [12][13]
conditions

] Dependent on HPLC )
Enalapril DKP N To be determined
conditions

_ Dependent on HPLC _
Enalaprilat - To be determined
conditions

Note: Retention times and absorbance maxima can vary significantly with the chromatographic
conditions and solvent used.

Visualizations

Intramolecular Cyclization
(Solid-state, Heat, pH) Enalapril Diketopiperazine
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Click to download full resolution via product page

Caption: Degradation pathway of Enalapril.
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Caption: General experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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